(S)-2-phenyloxetane

Chiral building block Enantioselective synthesis Oxetane procurement

(S)-2-Phenyloxetane (CAS: 159652-77-4) is a chiral, non-racemic 2-aryl-substituted oxetane building block with molecular formula C₉H₁₀O and molecular weight 134.17 g/mol. This four-membered oxygen heterocycle belongs to an increasingly critical class of motifs in medicinal chemistry, valued for its ability to serve as a bioisostere for gem-dimethyl, carbonyl, and other functionalities, thereby enabling the modulation of key physicochemical properties such as aqueous solubility (by 4- to >4000-fold) and metabolic stability.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 159652-77-4
Cat. No. B170229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-phenyloxetane
CAS159652-77-4
Synonyms(S)-2-phenyloxetane
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC1COC1C2=CC=CC=C2
InChIInChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m0/s1
InChIKeyCCHJOAVOTFFIMP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Phenyloxetane (CAS 159652-77-4) Procurement Essentials: Core Identity, Stereochemical Purity, and Strategic Rationale for Scientific Sourcing


(S)-2-Phenyloxetane (CAS: 159652-77-4) is a chiral, non-racemic 2-aryl-substituted oxetane building block with molecular formula C₉H₁₀O and molecular weight 134.17 g/mol . This four-membered oxygen heterocycle belongs to an increasingly critical class of motifs in medicinal chemistry, valued for its ability to serve as a bioisostere for gem-dimethyl, carbonyl, and other functionalities, thereby enabling the modulation of key physicochemical properties such as aqueous solubility (by 4- to >4000-fold) and metabolic stability [1]. As a single-enantiomer entity, (S)-2-phenyloxetane represents an indispensable chiral synthon for the asymmetric construction of drug-like molecules; its stereochemical integrity is paramount, as even minor enantiomeric erosion can lead to divergent biological outcomes in downstream pharmacology programs [2].

Why Racemic 2-Phenyloxetane or Achiral Oxetane Isosteres Cannot Substitute (S)-2-Phenyloxetane in Chiral-Dependent Applications


Generic (racemic) 2-phenyloxetane (CAS 4436-23-1) and achiral oxetane building blocks (e.g., 3,3-disubstituted or 2,2-dimethyl variants) lack the single-enantiomer identity that is critical for stereospecific target engagement in drug discovery [1]. A racemate introduces a 50% enantiomeric impurity that can exhibit off-target pharmacology, confound SAR interpretation, and undermine intellectual property protection. Unlike sterically hindered 3,3-disubstituted oxetanes—which are often favored for metabolic stability at the expense of stereochemical complexity—(S)-2-phenyloxetane provides a phenyl-bearing chiral center directly on the oxetane ring, enabling stereospecific elaboration into chiral 1,3-diol derivatives while retaining configurational integrity [2]. Generic substitution with racemic material therefore forfeits both stereochemical fidelity and the ability to generate enantiomerically pure downstream products.

Quantitative Head-to-Head Evidence: (S)-2-Phenyloxetane Versus Closest Analogs for Informed Scientific Procurement


Enantiomeric Purity Benchmarks: Chemoenzymatic Delivery of (S)-2-Phenyloxetane at 95:5 vs Chemical Reduction Methods at 89% ee

The chemoenzymatic synthesis developed by Vitale et al. (2017) yields (S)-2-phenyloxetane with an enantiomeric ratio (er) of up to 95:5 using baker's yeast-mediated bioreduction followed by stereospecific cyclization [1]. In contrast, the chemical reduction method of Soai et al. using lithium borohydride modified with (R,R′)-N,N′-dibenzoylcystine delivers 2-aryl oxetanes with enantiomeric excesses of up to 89% ee [2]. This 6-percentage-point differential in enantiomeric purity represents a meaningful divergence in stereochemical fidelity for applications requiring high enantiomeric homogeneity.

Chiral building block Enantioselective synthesis Oxetane procurement

Stereoretentive Ring-Opening Capability: (S)-2-Phenyloxetane Retains Configuration with up to 93:7 er vs Azetidine Analogs That Racemize Completely

When enantiomerically enriched 2-aryl oxetanes undergo aryl borate-mediated ring opening, they predominantly retain configuration (syn stereochemistry) with enantiomeric ratios reaching 93:7, attributed to an intramolecular delivery via a six-membered transition state [1]. In sharp contrast, the corresponding N-tosyl azetidines yield racemic β-aryloxy amines under identical conditions, indicating a complete loss of stereochemical information [2]. This demonstrates a unique stereochemical advantage of the oxetane scaffold relative to its aza-analog.

Stereoretentive ring-opening Chiral 1,3-diol synthesis Oxetane reactivity

Chiral 2-Aryl Oxetane vs 3,3-Disubstituted Oxetane: Unique Synthetic Versatility via 2-Lithiated Intermediate

The Coppi et al. (2011) study describes the first preparation of 2-lithiated-2-phenyloxetane and its electrophilic quenching to access diverse 2,2-disubstituted oxetanes [1]. This reactivity is exclusive to 2-aryl oxetanes bearing a proton at the C2 position, enabling direct C–C bond formation at the oxetane ring. In contrast, 3,3-disubstituted oxetanes (the most common class in medicinal chemistry programs) lack this lithiation pathway entirely, limiting their post-synthetic diversification options [2].

2-Lithiated oxetane synthon C2-functionalization Building block diversification

Oxetane vs gem-Dimethyl Bioisosterism: Solubility Enhancement of 4- to >4000-Fold and Metabolic Degradation Reduction

The seminal review by Wuitschik et al. (2010) establishes that substituting a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in the majority of cases examined [1]. Although these data are class-level and not specific to (S)-2-phenyloxetane, the 2-aryl substitution pattern inherits the same ethereal oxygen and ring-strain features that drive these property improvements relative to gem-dimethyl analogs [2].

Physicochemical property modulation Bioisostere Lead optimization

Scalable Biocatalytic Access: Engineered Halohydrin Dehalogenase Delivers Chiral Oxetanes at >99% ee with Preparative Utility

A 2025 Nature Communications study reports an engineered halohydrin dehalogenase platform that produces chiral oxetanes with >99% ee and yields up to 49% at preparative scale, with demonstrated scalability at high substrate concentrations [1]. While the substrate scope includes various aryl-substituted oxetanes, the methodology provides a roadmap for accessing (S)-2-phenyloxetane at levels of enantiomeric purity that surpass both the chemoenzymatic approach (95:5 er) and the chemical reduction method (89% ee) previously reported [2].

Biocatalysis Process-scale synthesis Enantioselective oxetane formation

Conservation of Enantiomeric Purity During Ring Expansion: (S)-2-Phenyloxetane to Tetrahydrofuran Derivatives Without Racemization

Butova et al. (2010) demonstrated that enantiomerically pure 2-substituted oxetanes undergo dimethylsulfoxonium methylide-mediated ring expansion to tetrahydrofurans with complete conservation of enantiomeric purity, as confirmed by chiral GC analysis . This stereochemical fidelity during ring expansion is a critical differentiator: the oxetane → tetrahydrofuran transformation proceeds without racemization, whereas many alternative routes to chiral tetrahydrofurans require asymmetric catalysis or resolution steps that erode overall yield and purity .

Ring expansion Enantiopurity conservation Chiral THF synthesis

Where (S)-2-Phenyloxetane Delivers Maximum Scientific Value: Prioritized Research and Industrial Application Scenarios


Chiral Fragment-Based Drug Discovery (FBDD) Requiring Stereochemically Pure 2-Aryl Oxetane Cores

In FBDD campaigns, (S)-2-phenyloxetane serves as a ligand-efficient, three-dimensional fragment that introduces a phenyl ring and a hydrogen-bond-accepting oxetane oxygen with defined (S)-stereochemistry. The 95:5 enantiomeric ratio achievable via chemoenzymatic synthesis [1] ensures that fragment soaking or co-crystallization studies are not confounded by the opposite enantiomer, while the demonstrated >93:7 stereoretention during ring-opening [2] enables reliable fragment elaboration. Its LogP of ~2.15 (calculated) and molecular weight of 134 g/mol position it within favorable fragment physicochemical space.

Synthesis of Enantiomerically Pure 2-Aryl-1,5-Benzodioxepins via Stereoretentive Ring-Opening–Cyclization Cascades

The Bertolini et al. (2008) protocol enables the conversion of enantiomerically enriched 2-aryl oxetanes into 2-aryl-1,5-benzodioxepins with syn stereochemistry via catechol borate-mediated ring opening followed by intramolecular cyclization [2]. The 93:7 enantiomeric ratio achieved in the ring-opening step translates directly into the enantiopurity of the benzodioxepin product, a privileged scaffold in CNS and cardiovascular drug discovery. Neither the racemic oxetane nor the azetidine analog can deliver this outcome.

Construction of Quaternary Oxetane-Containing Centers via 2-Lithiation/Electrophile Quenching for SAR Exploration

Medicinal chemistry teams building structure–activity relationship (SAR) around an oxetane core can exploit the 2-lithiated-2-phenyloxetane synthon (Coppi et al., 2011) to introduce diverse electrophiles at C2, generating libraries of 2,2-disubstituted oxetanes [1]. This is a capability unavailable to the more common 3,3-disubstituted oxetane building blocks. The method enables rapid exploration of substitution effects on potency, selectivity, and physicochemical properties while maintaining the favorable oxetane bioisostere benefits (4–4000× solubility gain vs gem-dimethyl) [3].

Scalable Process Chemistry for Preclinical and Clinical Oxetane-Containing Candidates via Engineered Biocatalysis

For development programs advancing an (S)-2-phenyloxetane-containing candidate toward IND, the 2025 biocatalytic platform [4] offers a route to >99% ee material at preparative scale with high substrate concentrations and one-pot cascade capability. This addresses the critical CMC requirement for enantiomeric purity specifications typically exceeding 98% ee, while avoiding metal catalysts and harsh reagents that complicate regulatory submissions.

Quote Request

Request a Quote for (S)-2-phenyloxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.